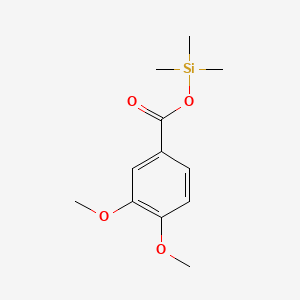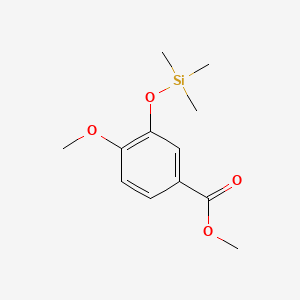
4-(4-Nitrophenyl)-4-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Nitrophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a butanenitrile backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-4-oxobutanenitrile typically involves the nitration of phenol using dilute nitric acid at room temperature, producing a mixture of 2-nitrophenol and 4-nitrophenol . The desired 4-nitrophenol is then subjected to further reactions to introduce the butanenitrile moiety. This process often involves nucleophilic substitution reactions with appropriate nitrile-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Nitrophenyl)-4-oxobutanenitrile undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides and bases like triethylamine (TEA) are used in substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
4-(4-Nitrophenyl)-4-oxobutanenitrile finds applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 4-(4-Nitrophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate that undergoes hydrolysis, leading to measurable changes in fluorescence or absorbance . The pathways involved often include catalytic reduction or substitution reactions that modify the compound’s structure and function .
Comparación Con Compuestos Similares
4-Nitrophenol: Shares the nitrophenyl group but lacks the butanenitrile moiety.
4-Nitrophenyl chloroformate: Used in similar synthetic applications but differs in its functional groups.
Uniqueness: 4-(4-Nitrophenyl)-4-oxobutanenitrile is unique due to its combination of the nitrophenyl and butanenitrile groups, which confer distinct reactivity and applications compared to other nitrophenyl derivatives .
Propiedades
Número CAS |
34555-38-9 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)-4-oxobutanenitrile |
InChI |
InChI=1S/C10H8N2O3/c11-7-1-2-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2H2 |
Clave InChI |
DCZZTVNFSWEWJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)

